molecular formula C22H13FN4O2 B2980849 8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-73-8

8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2980849
CAS No.: 901263-73-8
M. Wt: 384.37
InChI Key: ARGFEEHDXQCGLS-UHFFFAOYSA-N
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Description

Pyrazolo[4,3-c]quinolines are tricyclic heterocyclic compounds combining pyrazole and quinoline pharmacophores, known for diverse medicinal properties, including anti-inflammatory, anticancer, and anxiolytic activities . The compound 8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline features:

  • 8-Fluoro substitution: Enhances metabolic stability and electronic effects.
  • 3-Nitrophenyl group at position 1: A strong electron-withdrawing substituent that may influence binding affinity and reactivity.
  • 3-Phenyl group: Contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

8-fluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFEEHDXQCGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of fluorine and nitro groups, which can significantly influence its pharmacological properties. The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C22H13FN4O2. Its structure includes a pyrazoloquinoline core, known for its diverse biological activities. The presence of fluorine is often associated with increased metabolic stability and enhanced binding affinity to biological targets.

PropertyDetails
Molecular Formula C22H13FN4O2
IUPAC Name This compound
Chemical Structure Chemical Structure

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazoloquinoline derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity against A375 melanoma cells and HT-29 colon cancer cells, with IC50 values indicating potent activity at nanomolar concentrations.

In vitro assays have demonstrated that the compound can induce cell cycle arrest in the G0/G1 phase and suppress phosphorylation of MEK (mitogen-activated protein kinase kinase), a critical component in cancer signaling pathways .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies suggest that derivatives of pyrazoloquinolines possess moderate to high antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of key enzymes essential for bacterial growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The anti-inflammatory effects are linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorine and nitro groups enhance the compound's binding affinity, potentially leading to the inhibition or activation of various signaling pathways related to cancer proliferation and inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazoloquinolines in clinical settings:

  • Case Study on Anticancer Activity : A study involving the administration of 8-fluoro derivatives demonstrated a marked reduction in tumor size in xenograft models compared to control groups treated with standard chemotherapy .
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound resulted in a significant decrease in edema formation and inflammatory cytokine levels .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline":

1. Core Structure and Analogues:

  • The core structure, pyrazolo[3,4-d]pyrimidine, is a drug-like scaffold found in pharmacologically active compounds . It has a similar structure to purines and has been modified to improve biological activity and kinase selectivity .

2. Related Compounds and their Applications:

  • Multicomponent Reactions: Multicomponent reactions are used in synthesizing pyrazole-containing molecules with biological activity .
  • Dihydro-1H-pyrazolo[1,3-b]pyridine derivatives: These derivatives have shown cytotoxic activity against tumor cell lines . Modifications in quinone and aminopyrazole components can affect cytotoxic activity . For example, one compound showed better selectivity against hematological tumor cell lines and good cytotoxic activity in erythroleukemia . The presence of fluorinated groups is of interest due to resistance to metabolic degradation .
  • Bisarylureas based on 1H-Pyrazolo[3,4-d]pyrimidine: These compounds have shown good to excellent inhibitory activities against BRAF V600E kinase, moderate to potent anti-proliferative activities against tumor cell lines, and good selectivity towards cancer cells versus normal cells . One compound exhibited potent inhibitory activity against BRAF V600E, wild-type BRAF, and C-RAF, and showed effective cellular anti-proliferative activities .
  • 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems: These are important pharmacophores in drug design and are used to treat hypertriglyceridemia, hypercholesterolemia, hyperlipidemia, and dyslipidemia . They are also used as selective and potent human neurokinin-3 receptor antagonists . Functionalized dihydrobenzo[h]quinolines possess pharmacological activities, including anti-tumor, anti-cancer, and anti-bacterial activity .
  • Pyrano[2,3-c]pyrazoles: These compounds have shown antibacterial efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa .
  • Pyrazolo[1,5-a]pyrimidines: These have been identified as strategic compounds for optical applications .

3. Specific Compound Information:

  • 6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound is available as a screening compound .

Comparison with Similar Compounds

Anti-Inflammatory Activity and Substituent Effects

Pyrazolo[4,3-c]quinolines are potent inhibitors of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. Key findings include:

Compound Name & Structure Substituents IC50 (NO Inhibition) Cytotoxicity (10 µM) Key Features Reference
2a : 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline Amino (C-3), phenylamino (C-4) 0.39 µM 9% cell survival High potency but severe cytotoxicity
2i : 3-Amino-4-(4-hydroxyphenylamino) derivative 4-Hydroxyphenylamino (C-4) ~0.1 µM (similar to 1400W) Lower cytotoxicity Enhanced selectivity and efficacy
2m : 4-(3-Amino-pyrazoloquinolin-4-ylamino)benzoic acid Carboxylic acid (C-4) ~0.1 µM Low Improved solubility and target binding
8-Fluoro-1-(3-fluorophenyl)-3-phenyl derivative (CAS 901043-55-8) 8-F, 1-(3-fluorophenyl) Not reported Not reported Fluorine enhances metabolic stability

Key Observations :

  • Electron-donating groups (e.g., -OH, -OMe) at the phenyl ring reduce NO inhibition efficacy but improve cytotoxicity profiles .
  • Amino groups at C-3 and C-4 positions (e.g., 2i, 2m) enhance potency by facilitating hydrogen bonding with iNOS/COX-2 enzymes .
  • Nitro groups (as in the target compound) are electron-withdrawing and may increase reactivity or alter binding compared to halogens or methoxy substituents.

Electronic and Steric Effects of Substituents

  • Fluorine Substitution: 8-Fluoro derivatives (e.g., ELND006/007) show improved metabolic stability and blood-brain barrier penetration .
  • Nitro vs. Trifluoromethyl Groups: Nitro groups (-NO₂) are stronger electron-withdrawing agents than -CF₃, which may influence redox properties and metabolic pathways . -CF₃ substituents (e.g., in 7-trifluoromethyl derivatives) increase HOMO/LUMO gaps, improving photostability .

Structural Optimization and Toxicity

  • Cytotoxicity: Compounds with bulky or polar groups (e.g., carboxylic acid in 2m) show reduced cytotoxicity compared to non-polar analogs .
  • Regioselectivity : Alkylation at C-4 (e.g., 3-(4-ethylphenyl)-8-fluoro derivatives) affects steric bulk and binding pocket interactions .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Ref.
FluorinationKF, DMF, 140°C, 12h6598[1]
Suzuki CouplingPdCl₂(dppf), DMF, 80°C, 24h5595[3]
Final PurificationSilica gel (EtOAc/Hexane)-99[14]

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsInterpretationRef.
¹H NMR (CDCl₃)δ 8.18 (dd, J = 9.4, 5.4 Hz)Quinoline H8[3]
¹³C NMRδ 158.3 (s)Nitrophenyl C-NO₂[14]
ESI-MS[M+H]⁺ = 422.1Molecular ion confirmation[3]

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